molecular formula C9H7N3O3 B3005988 methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 2408964-20-3

methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3005988
CAS No.: 2408964-20-3
M. Wt: 205.173
InChI Key: BNMDBVGRXYLRQN-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Biochemical Analysis

Biochemical Properties

Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate is known to interact with various enzymes, proteins, and other biomolecules. Among 2-amino-substituted pyrido[2,3-d]pyrimidines, substances with high inhibitory activity against various types of kinases in the human body were found . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

The effects of Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit antiproliferative , anti-inflammatory , antiviral , and anticonvulsant activity .

Molecular Mechanism

Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired pyrido[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrido[2,3-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group.

Properties

IUPAC Name

methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-15-9(14)5-2-6-7(10-3-5)11-4-12-8(6)13/h2-4H,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMDBVGRXYLRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)N=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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